molecular formula C20H25NO2 B5668202 N-(2,3-dimethylphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide

N-(2,3-dimethylphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide

Cat. No.: B5668202
M. Wt: 311.4 g/mol
InChI Key: VPRMMIZHKYNCBU-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group substituted with dimethyl groups and an acetamide group linked to a phenoxy group with isopropyl and methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 2-(4-isopropyl-3-methylphenoxy)acetic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with 2,3-dimethylaniline to form the amide linkage.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions with the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide
  • N-(2,3-dimethylphenyl)-2-(3-methylphenoxy)acetamide

Uniqueness

N-(2,3-dimethylphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both isopropyl and methyl groups on the phenoxy ring can affect its steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-13(2)18-10-9-17(11-15(18)4)23-12-20(22)21-19-8-6-7-14(3)16(19)5/h6-11,13H,12H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRMMIZHKYNCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C(C=C2)C(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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